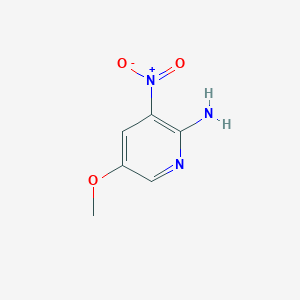

5-Methoxy-3-nitropyridin-2-amine

Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental structural motif in a vast array of chemical compounds and holds a privileged position in medicinal and materials chemistry. rsc.orgrsc.org Its unique properties, including its aromaticity, polarity, and ability to form hydrogen bonds, make it a versatile building block in the design and synthesis of novel molecules with diverse applications. researchgate.netnih.gov In the pharmaceutical industry, pyridine scaffolds are integral to numerous approved drugs, demonstrating their broad therapeutic potential across various disease areas. rsc.orgnih.gov The adaptability of the pyridine ring allows for extensive functionalization, enabling chemists to fine-tune the physicochemical and pharmacological properties of molecules to enhance their efficacy and bioavailability. rsc.orgresearchgate.net

The incorporation of a pyridine moiety can significantly influence a molecule's solubility, basicity, and interactions with biological targets. nih.gov This has led to its widespread use in the development of agents targeting a range of conditions, including infectious diseases, cancer, and neurological disorders. nih.govnih.gov The continuous exploration of pyridine chemistry promises the discovery of new therapeutic agents and advanced materials in the coming years. rsc.orgrsc.org

Historical Context of Nitropyridine Synthesis and Reactivity

The introduction of a nitro group onto the pyridine ring profoundly alters its chemical reactivity, making nitropyridines valuable intermediates in organic synthesis. Historically, the direct nitration of pyridine was challenging due to the deactivating effect of the ring nitrogen. However, various methods have been developed to achieve this transformation.

One notable method involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅) to form an N-nitropyridinium salt, which can then rearrange to yield 3-nitropyridine (B142982). researchgate.netntnu.nochempanda.com This process is not a direct electrophilic aromatic substitution but rather involves a rsc.orgmdpi.com sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring. researchgate.netntnu.no Other approaches include the nitration of substituted pyridines, where the existing substituents can direct the incoming nitro group to specific positions. For instance, the nitration of 2-aminopyridine (B139424) typically yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227).

The nitro group in nitropyridines is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net This allows for the introduction of a wide range of functional groups by displacing the nitro group or other leaving groups on the ring. mdpi.comnih.gov The reactivity of nitropyridines has been extensively studied, with research focusing on their reactions with various nucleophiles, including thiols, amines, and alkoxides. mdpi.comnih.govntnu.no

Position and Research Focus of 5-Methoxy-3-nitropyridin-2-amine within Pyridine Chemistry Literature

Within the broad landscape of pyridine chemistry, this compound stands as a key substituted nitropyridine derivative. Its specific substitution pattern, featuring an amino group at the 2-position, a nitro group at the 3-position, and a methoxy (B1213986) group at the 5-position, imparts unique chemical properties and reactivity. This compound serves as a valuable building block in the synthesis of more complex heterocyclic systems.

Research on compounds with similar substitution patterns, such as 2-amino-3-nitropyridines and 5-nitropyridin-2-ols, highlights the synthetic utility of these scaffolds. nih.govwikipedia.orgprepchem.comchemimpex.com The presence of the amino and nitro groups in adjacent positions allows for intramolecular cyclization reactions to form fused heterocyclic systems like imidazopyridines and azaindoles. researchgate.net Furthermore, the nitro group can be readily reduced to an amino group, providing a pathway to 2,3-diaminopyridine (B105623) derivatives, which are themselves important synthetic intermediates.

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3O3 |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

5-methoxy-3-nitropyridin-2-amine |

InChI |

InChI=1S/C6H7N3O3/c1-12-4-2-5(9(10)11)6(7)8-3-4/h2-3H,1H3,(H2,7,8) |

InChI Key |

CWZRYCOVDLNMBS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(N=C1)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 5 Methoxy 3 Nitropyridin 2 Amine

Established Synthetic Routes to 5-Methoxy-3-nitropyridin-2-amine

The construction of the this compound scaffold can be achieved through multiple established synthetic pathways, each with its own set of precursors and reaction conditions.

Synthesis from Substituted Aminopyridines

A common approach to synthesizing this compound begins with a substituted aminopyridine. For instance, 2-aminopyridine (B139424) can serve as a starting material. google.com The process involves the nitration of 2-aminopyridine, typically with a mixed acid (sulfuric acid and nitric acid), to yield 2-amino-5-nitropyridine (B18323). google.comchemicalbook.com Subsequent steps then introduce the methoxy (B1213986) group. This can be accomplished through a sequence of hydrolysis, chlorination, and then methoxylation. google.com The final step involves the reduction of a nitro group to an amine, if necessary for the desired final product, though for this compound, the nitro group is retained.

Another pathway starts from 2-amino-5-bromopyridine (B118841), which is nitrated to form 2-amino-5-bromo-3-nitropyridine. orgsyn.org This intermediate can then undergo further reactions to replace the bromine atom with a methoxy group.

Derivatization from Halogenated Nitropyridines

Halogenated nitropyridines are versatile precursors for the synthesis of this compound. A key intermediate, 2-chloro-5-nitropyridine (B43025), can be synthesized and then reacted with sodium methoxide (B1231860) in methanol (B129727) to produce 2-methoxy-5-nitropyridine (B154726) with high purity and yield. google.com This methoxylated intermediate is then a direct precursor to the target compound.

Similarly, 2,6-dichloro-3-nitropyridine (B41883) can be selectively functionalized. One chlorine atom can be substituted with an aminoethylamine fragment, and the other can be replaced via a Suzuki coupling. nih.gov While this example illustrates the reactivity of dichloronitropyridines, a more direct route to this compound would involve the selective methoxylation of one of the chloro groups.

The reaction of 2-chloro-5-nitropyridine with ethyl 3-(4-bromophenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate has also been demonstrated, showcasing the reactivity of the chlorine atom for substitution. nih.gov

Preparation via Methoxylation and Reduction Pathways

A frequently employed strategy involves the methoxylation of a suitable precursor followed by reduction. For example, 2-chloro-5-nitropyridine is treated with sodium methoxide in methanol to yield 2-methoxy-5-nitropyridine. google.com This product can then be reduced to 2-methoxy-5-aminopyridine using a catalyst such as 10% Pd/C under a hydrogen atmosphere. google.com While this specific sequence leads to the amino derivative, it highlights the established two-step process of methoxylation followed by reduction, which can be adapted to synthesize the target nitro compound by starting with a different nitrated precursor.

Precursor Synthesis and Functionalization Strategies for this compound

Nitration Approaches for Pyridine (B92270) Precursors

The introduction of a nitro group onto the pyridine ring is a fundamental step. The regioselectivity of this reaction is highly dependent on the substituents already present on the ring and the nitrating agent used.

The use of a mixture of concentrated nitric acid and sulfuric acid is a traditional and widely used method for the nitration of pyridine derivatives. google.comgoogle.com For instance, 2-aminopyridine is nitrated using this mixed acid system to produce 2-amino-5-nitropyridine. google.comchemicalbook.com The reaction conditions, such as temperature and reaction time, are crucial for achieving good yields and selectivity. It has been noted that using fuming sulfuric acid (oleum) instead of concentrated sulfuric acid can significantly increase the yield of nitrated pyridine-2,6-diamines from around 50% to over 90%. google.com

The nitration of 2,6-diaminopyridine (B39239) with mixed acid has been studied, and it was found that a super-acid system can provide yields up to 90%. researchgate.net While not directly the precursor for this compound, this demonstrates the effectiveness of mixed acids for nitrating aminopyridines.

| Starting Material | Nitrating Agent | Product | Yield | Reference |

| 2-Aminopyridine | Mixed Acid (H₂SO₄/HNO₃) | 2-Amino-5-nitropyridine | 91.67% | chemicalbook.com |

| Pyridine-2,6-diamines | Nitric Acid and Oleum | Nitrated Pyridine-2,6-diamines | >90% | google.com |

| 2,6-Diaminopyridine | Super-acid system | 2,6-Diamino-3,5-dinitropyridine | 90% | researchgate.net |

Advanced Nitration Techniques Utilizing Dinitrogen Pentoxide

Dinitrogen pentoxide (N₂O₅) serves as a potent and efficient nitrating agent for the introduction of a nitro group onto the pyridine ring. wikipedia.orgnih.gov This method is often preferred over traditional mixed acid (HNO₃/H₂SO₄) nitration due to its effectiveness and the potential for milder reaction conditions, which can help in minimizing side reactions and acidic waste. nih.gov The reaction with dinitrogen pentoxide typically proceeds via an electrophilic aromatic substitution mechanism, where the nitronium ion (NO₂⁺), the active electrophile, is generated from N₂O₅. wikipedia.org

The nitration of pyridine derivatives with dinitrogen pentoxide has been studied extensively. epa.govepa.govrsc.org The reaction of pyridine with N₂O₅ can produce an N-nitropyridinium nitrate (B79036) intermediate. epa.govrsc.org Subsequent reaction of this intermediate, for instance with aqueous sulfur dioxide, can lead to the formation of nitropyridines. epa.govrsc.org The mechanism of the nitro group migration to the carbon of the pyridine ring can be complex, potentially involving a sigmatropic shift. rsc.org For substrates like methoxypyridines, the electron-donating methoxy group can influence the regioselectivity of the nitration.

A key precursor to the target molecule is 2-methoxy-5-nitropyridine, which can be synthesized by the nitration of 2-methoxypyridine. An alternative route involves the methoxylation of 2-chloro-5-nitropyridine with sodium methoxide. google.com The subsequent reduction of the nitro group is a critical step.

Halogenation of Pyridine Derivatives for Subsequent Functionalization

Halogenation of the pyridine ring is a fundamental strategy for introducing functional groups that can be later displaced or transformed. acs.orgchemrxiv.orgacs.org Traditional electrophilic aromatic substitution reactions for halogenating pyridines often necessitate harsh conditions and can result in mixtures of isomers. acs.org Modern methods have been developed to achieve greater selectivity.

One approach involves the conversion of pyridines into heterocyclic phosphonium (B103445) salts, which can then be displaced by halide nucleophiles. acs.orgchemrxiv.orgacs.org This method allows for the site-selective halogenation of pyridines, including complex pharmaceutical molecules. acs.orgchemrxiv.org Another strategy for selective halogenation involves the use of pyridine N-oxides. nih.gov These can be nitrated at the 4-position, and the resulting nitro group can be displaced by a halide. nih.gov

In the context of synthesizing this compound, halogenated pyridines serve as versatile intermediates. For instance, 2-amino-5-bromopyridine can be a starting material. asianpubs.orgresearchgate.net This compound can undergo a sequence of reactions including protection of the amino group, methoxylation to replace the bromine, deprotection, and finally nitration to yield the desired product. asianpubs.orgresearchgate.net The bromination of 2-aminopyridine itself can be achieved using bromine in acetic acid. orgsyn.org The resulting 2-amino-5-bromopyridine can then be nitrated to 2-amino-5-bromo-3-nitropyridine. orgsyn.org

| Starting Material | Reagent(s) | Product | Reference |

| 2-Aminopyridine | Bromine, Acetic Acid | 2-Amino-5-bromopyridine | orgsyn.org |

| 2-Amino-5-bromopyridine | Nitric Acid, Sulfuric Acid | 2-Amino-5-bromo-3-nitropyridine | orgsyn.org |

| Pyridine | Heterocyclic Phosphines, Halide Nucleophiles | Halopyridine | chemrxiv.orgacs.org |

Preparation of Aminopyridine Intermediates

A common route to 2-aminopyridines is through the reduction of the corresponding nitropyridines. orgsyn.orgsemanticscholar.org For example, 4-aminopyridine (B3432731) can be prepared by the reduction of 4-nitropyridine-N-oxide using iron in the presence of mineral acids. semanticscholar.org Similarly, 2,3-diaminopyridine (B105623) can be synthesized by reducing 2-amino-3-nitropyridine (B1266227) with reagents like iron in acidified ethanol (B145695) or tin and hydrochloric acid. orgsyn.org

Another important intermediate, 2-amino-5-methoxypyridine, can be prepared from 2-amino-5-iodopyridine (B21400) by reaction with sodium methoxide in the presence of a copper catalyst. prepchem.com It can also be obtained through a multi-step process starting from 2-amino-5-bromopyridine, which involves protection of the amino group, methoxylation, and subsequent deprotection. asianpubs.orgresearchgate.net A synthetic pathway starting from 2-aminopyridine involves nitration to 2-amino-5-nitropyridine, followed by hydrolysis, chlorination, methoxylation to 2-methoxy-5-nitropyridine, and finally reduction to 2-methoxy-5-aminopyridine. google.com

The Chichibabin reaction offers a direct method for the amination of pyridine using sodium amide, typically yielding 2-aminopyridine. youtube.com More advanced methods for preparing 2-aminopyridines involve the Zincke reaction, starting from pyridine N-oxides. thieme-connect.com

| Precursor | Reagent(s) | Product | Reference |

| 4-Nitropyridine-N-oxide | Iron, Mineral Acid | 4-Aminopyridine | semanticscholar.org |

| 2-Amino-3-nitropyridine | Iron, Acidified Ethanol | 2,3-Diaminopyridine | orgsyn.org |

| 2-Amino-5-iodopyridine | Sodium Methoxide, Copper | 2-Amino-5-methoxypyridine | prepchem.com |

| Pyridine | Sodium Amide | 2-Aminopyridine | youtube.com |

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of pyridines, including this compound, is an area of increasing focus aimed at developing more sustainable and environmentally benign processes. acs.orgnih.govmdpi.com

One key principle is the use of heterogeneous catalysts, which offer advantages such as easy separation and recyclability, reducing waste and simplifying purification processes. acs.org For the synthesis of substituted pyridines, various heterogeneous catalysts like metal-organic frameworks (MOFs) have been explored. acs.org For instance, a PET@UiO-66 vial has been used as a sustainable and reusable catalyst for the synthesis of 2,4,6-trisubstituted pyridines. acs.org

Another green approach involves the use of environmentally friendly solvents and reagents. The use of dinitrogen pentoxide as a nitrating agent can be considered a greener alternative to mixed acids, as it can be used in nearly stoichiometric amounts, thereby minimizing acidic waste. nih.gov Research has also explored the use of liquefied 1,1,1,2-tetrafluoroethane (B8821072) (TFE) as a reusable and non-hazardous reaction medium for nitration with dinitrogen pentoxide. nih.gov

One-pot, multi-component reactions represent another pillar of green chemistry, as they can significantly reduce the number of synthetic steps, solvent usage, and waste generation. nih.gov The synthesis of novel pyridines has been achieved through a one-pot, four-component reaction under microwave irradiation, which offers shorter reaction times and better yields compared to conventional heating. nih.gov Metal-free annulation strategies, such as the [3+3] annulation of β-enaminonitriles with β,β-dichloromethyl peroxides, also provide a milder and more sustainable route to polysubstituted pyridines. mdpi.com

The development of catalytic systems that enable the use of readily available and less hazardous starting materials is also crucial. For example, cobalt(II)-catalyzed multicomponent synthesis of substituted pyridines using alcohols as a primary feedstock presents a more sustainable approach. researchgate.net

| Green Chemistry Approach | Example | Benefit(s) | Reference(s) |

| Heterogeneous Catalysis | Use of PET@UiO-66 vials | Catalyst reusability, ease of separation | acs.org |

| Greener Reagents/Solvents | Dinitrogen pentoxide in liquefied TFE | Reduced acidic waste, reusable medium | nih.gov |

| Multi-component Reactions | One-pot synthesis of pyridines | Fewer steps, reduced waste, shorter reaction times | nih.gov |

| Metal-Free Synthesis | [3+3] annulation of enamines and peroxides | Avoids transition metals, mild conditions | mdpi.com |

Chemical Reactivity and Mechanistic Studies of 5 Methoxy 3 Nitropyridin 2 Amine and Analogues

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for functionalizing electron-poor aromatic systems like nitropyridines. wikipedia.orgmasterorganicchemistry.com This reaction proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a stable intermediate known as a Meisenheimer complex. masterorganicchemistry.comorganic-chemistry.org The presence of electron-withdrawing groups is crucial for activating the ring towards this type of substitution. masterorganicchemistry.com

Investigating Electrophilicity and Reaction Centers

The pyridine ring in 5-Methoxy-3-nitropyridin-2-amine and its analogues is inherently electron-deficient, a characteristic that is significantly amplified by the presence of electron-withdrawing substituents like the nitro group. researchgate.netinnospk.com This heightened electrophilicity makes the aromatic ring a prime target for nucleophilic attack. researchgate.net Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in modeling the reaction pathways and identifying the transition states and activation energies for SNAr reactions on similar dinitropyridine derivatives. researchgate.net These studies reveal that electron-withdrawing groups, particularly nitro groups, stabilize the transition state, thereby lowering the energy barrier for nucleophilic attack. researchgate.net

In pyridine systems, nucleophilic attack is regioselectively favored at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.com This preference is attributed to the ability of the electronegative nitrogen atom to stabilize the resulting anionic intermediate through resonance. stackexchange.com When a nucleophile attacks at these positions, one of the resonance structures of the intermediate places the negative formal charge on the nitrogen atom, a more favorable state compared to having the charge on a carbon atom, which occurs with attack at the 3-position. stackexchange.com

Influence of Methoxy (B1213986) and Nitro Groups on Aromatic Activation

The presence and positioning of both methoxy (-OCH3) and nitro (-NO2) groups on the pyridine ring profoundly influence its activation towards nucleophilic aromatic substitution. The nitro group, being a strong electron-withdrawing group, significantly enhances the electrophilic nature of the pyridine ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.comresearchgate.net This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. masterorganicchemistry.compressbooks.pub

Regioselectivity and Stereochemical Outcomes in SNAr Transformations

The regioselectivity of SNAr reactions on substituted pyridines is a critical aspect, determining the final structure of the product. In nitropyridines, the nitro group not only activates the ring but also directs the incoming nucleophile. For 3-nitropyridines, nucleophilic attack typically occurs at the position ortho or para to the nitro group. organic-chemistry.org The presence of other substituents further refines this selectivity. For instance, in reactions of 2-methyl- and 2-arylvinyl-3-nitropyridines with sulfur nucleophiles, the 3-nitro group has been observed to be selectively substituted, even in the presence of another potential leaving group at the 5-position. nih.gov

Computational methods, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO), can help predict the most likely sites for nucleophilic attack. wuxiapptec.com For 2,4-dichloropyrimidines, the distribution of the LUMO can indicate whether the C-2 or C-4 position is more electrophilic. wuxiapptec.com However, when LUMO lobes are similar in size, other factors like the relative energies of the transition states must be considered to accurately predict regioselectivity. wuxiapptec.com The stereochemical outcomes of SNAr reactions are generally retentive, meaning the configuration of the nucleophile is maintained in the product, as the reaction proceeds through a planar intermediate. Asymmetric SNAr reactions have been developed using chiral organocatalysts to achieve stereocontrol. wikipedia.org

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the direct functionalization of electron-deficient aromatic compounds, including nitropyridines. organic-chemistry.orgwikipedia.org This reaction allows for the substitution of a hydrogen atom by a nucleophile that carries a leaving group. wikipedia.org The mechanism involves the addition of a carbanion to the aromatic ring to form a σ-adduct, followed by a base-induced β-elimination of the leaving group from the carbanion. organic-chemistry.orgnih.gov

Amination Processes via VNS

Direct amination of nitropyridines through VNS provides a valuable route to aminonitroarenes. researchgate.net Various aminating agents have been employed for this purpose, including hydroxylamine (B1172632), 4-amino-1,2,4-triazole, sulfenamides, and 1,1,1-trimethylhydrazinium (B8733633) iodide. researchgate.net Studies on 3-nitropyridine (B142982) compounds have demonstrated successful amination at the 6-position using hydroxylamine and 4-amino-1,2,4-triazole, with yields ranging from moderate to good. rsc.org The use of hydroxylamine often allows for a simpler work-up procedure, yielding nearly pure products directly. rsc.org This methodology provides a general approach for the synthesis of 3- or 4-substituted-2-amino-5-nitropyridines. rsc.org The VNS amination of nitroquinolines has also been studied, expanding the scope of this transformation to other electron-deficient heterocyclic systems. nih.gov

Alkylation Reactions via VNS

Alkylation of nitropyridines can also be achieved via VNS, typically using carbanions stabilized by sulfonyl groups. acs.orgresearchgate.net Electrophilic nitropyridines react with these carbanions to yield C-H alkylated products. figshare.comacs.orgnih.gov The process involves the formation of a Meisenheimer-type adduct, followed by a base-induced β-elimination of a sulfinic acid. acs.orgfigshare.comacs.orgnih.gov Mechanistic studies have revealed that the steric hindrance of the carbanion precursor plays a crucial role in the outcome of the reaction. acs.orgacs.org While primary alkyl groups are readily introduced, the reaction with secondary carbanions, such as that from isopropyl phenyl sulfone, may fail to produce the alkylated product due to steric hindrance in the elimination step. acs.orgacs.org In such cases, the stable N-protonated Meisenheimer-type adduct can be isolated. acs.orgacs.org This transition-metal-free alkylation method expands the toolkit for C-H functionalization of electrophilic nitropyridines. nih.gov

Electrophilic Aromatic Substitution (EAS) Potential

The reactivity of the pyridine ring in this compound towards electrophilic aromatic substitution (EAS) is influenced by the electronic properties of its substituents: the amino (-NH2), methoxy (-OCH3), and nitro (-NO2) groups. Compared to benzene (B151609), the nitrogen atom in the pyridine ring generally slows down the rate of electrophilic substitution. wikipedia.org However, the activating groups present in this compound can counteract this effect to some extent.

The amino group is a strong activating group and directs electrophiles to the ortho and para positions. Similarly, the methoxy group is also an activating, ortho-, para-director. wikipedia.org Conversely, the nitro group is a strong deactivating group and a meta-director. masterorganicchemistry.com In this compound, the positions on the pyridine ring are influenced as follows:

C-4 position: Activated by the ortho-amino group and the para-methoxy group.

C-6 position: Activated by the para-amino group and ortho-methoxy group.

The interplay of these groups suggests that electrophilic attack is most likely to occur at the C-4 or C-6 positions. However, direct electrophilic substitution on the pyridine ring can be challenging due to the possibility of the ring nitrogen acting as a nucleophile and reacting with the electrophile. wikipedia.org

One common electrophilic substitution reaction is nitration. While nitration of unsubstituted pyridine is difficult, the presence of activating groups like the amino group in 2-aminopyridine (B139424) enhances its reactivity compared to pyridine itself. sapub.org For instance, the nitration of 2-aminopyridine yields a mixture of 2-amino-5-nitropyridine (B18323) and 2-amino-3-nitropyridine (B1266227). sapub.org In the case of this compound, further nitration would be directed by the existing substituents, though the already present nitro group deactivates the ring towards further nitration. libretexts.org

Another approach to functionalize the pyridine ring is through an oxidation-substitution sequence. Oxidation of the pyridine nitrogen to an N-oxide can activate the ring for electrophilic substitution. wikipedia.org For instance, pyridine N-oxides can undergo photochemical rearrangement to introduce a hydroxyl group at the C3 position. acs.org

Reduction and Oxidation Chemistry of Functional Groups

The selective reduction of the nitro group in this compound to an amino group is a crucial transformation for the synthesis of various derivatives. This reduction can be achieved using several methods, with catalytic hydrogenation being a common choice.

Catalytic Hydrogenation:

Palladium on Carbon (Pd/C): This is a widely used catalyst for the reduction of both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com However, a potential drawback is its reactivity with other functional groups that might be present in the molecule. commonorganicchemistry.com

Raney Nickel: This catalyst is also effective for nitro group reduction and is often preferred when the substrate contains halogens that could be removed by Pd/C. commonorganicchemistry.com

Other Metal Catalysts: Iron (Fe) or zinc (Zn) in acidic conditions, and tin(II) chloride (SnCl2), provide milder conditions for the reduction and can be used when other reducible groups are present. commonorganicchemistry.com Sodium sulfide (B99878) (Na2S) is another option for substrates that are not compatible with hydrogenation or acidic conditions and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Recent research has focused on developing more selective and environmentally friendly methods. For example, nickel-catalyzed hydrosilylative reduction using polymethylhydrosiloxane (B1170920) (PMHS) as a hydrogen source has been shown to be a highly chemoselective method for reducing nitro compounds to primary amines, tolerating a variety of sensitive functional groups. rsc.org Another innovative approach involves a heterogeneous biocatalyst where a hydrogenase enzyme immobilized on carbon black facilitates the selective hydrogenation of nitro compounds under mild, aqueous conditions. nih.gov Metal-organic frameworks (MOFs) supporting cobalt complexes have also been developed as recyclable catalysts for the selective reduction of nitro compounds using organosilanes. nih.gov

A specific example is the catalytic reduction of 2-amino-6-methoxy-3-nitropyridine (B1334430) to 2,3-diamino-6-methoxypyridine. google.com However, this process can suffer from catalyst leaching and poisoning, making it less suitable for large-scale production. google.com

Table of Reduction Methods for Nitro Groups

| Reagent/Catalyst | Conditions | Selectivity | Reference(s) |

| H₂/Pd/C | Standard hydrogenation | Reduces both aromatic and aliphatic nitro groups | commonorganicchemistry.com |

| H₂/Raney Nickel | Standard hydrogenation | Good for substrates with halogens | commonorganicchemistry.com |

| Fe/Acid | Acidic | Mild, tolerates other reducible groups | commonorganicchemistry.com |

| Zn/Acid | Acidic | Mild, tolerates other reducible groups | commonorganicchemistry.com |

| SnCl₂ | Mild | Tolerates other reducible groups | commonorganicchemistry.com |

| Na₂S | Mild | Can be selective for one nitro group | commonorganicchemistry.com |

| Ni(acac)₂/PMHS | Mild | Highly chemoselective | rsc.org |

| Hydrogenase/Carbon Black | Mild, aqueous | Highly selective for nitro group | nih.gov |

| Salim-UiO-Co MOF/Organosilane | Mild | Recyclable, broad substrate scope | nih.gov |

The methoxy group in this compound can undergo several transformations, including oxidation and cleavage. The methoxy group is an electron-donating group when at the para position of a benzene ring. wikipedia.org

Oxidation: The oxidation of methoxy-substituted aromatic compounds has been a subject of study. acs.org In some cases, oxidation can lead to the transformation of the amine group. For instance, the oxidation of polyamines can proceed via a radical mechanism, leading to the formation of unsaturated species like C=C, C=O, or C=N groups. researchgate.net

Cleavage: Cleavage of the methoxy group to a hydroxyl group can be achieved under certain conditions. Theoretical studies using DFT calculations have been performed to understand the mechanism of methoxy group substitution by amines in methoxy-nitrothiophenes, which proceeds via an SNAr mechanism. researchgate.net

Synthesis and Reactivity of Methoxy Pyridine Derivatives: 2-Methoxypyridine can be synthesized by reacting 2-chloropyridine (B119429) with methanol (B129727) or sodium methoxide (B1231860). researchgate.net This highlights a potential synthetic route to introduce the methoxy group onto a pyridine ring.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

This compound and its analogues can participate in various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a palladium catalyst. wikipedia.orgorganic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org This reaction is widely used in the synthesis of biaryls, styrenes, and conjugated dienes. libretexts.orgharvard.edu The general mechanism involves oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction can be performed with a wide range of substrates, including nitrogen-rich heterocycles, although the presence of free N-H groups can sometimes inhibit the reaction. nih.gov For example, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. mdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org The mechanism also follows a Pd(0)/Pd(II) catalytic cycle. wikipedia.org While traditionally requiring high temperatures, newer catalyst systems allow the reaction to proceed under milder conditions. nih.gov A variation known as the amino-Heck reaction can be used to form nitrogen-to-carbon bonds. wikipedia.org

Stille Reaction: The Stille reaction couples an organotin compound with an sp2-hybridized organic halide or triflate, catalyzed by palladium. wikipedia.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. nih.gov The mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.org Recent advances have expanded the scope of the Stille reaction to include aryl chlorides and to be performed at room temperature. nih.gov The Stille reaction has been instrumental in the synthesis of complex natural products. libretexts.orgnih.gov

Table of Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Catalyst System | Product Type | Reference(s) |

| Suzuki-Miyaura | Organoboron Compound + Halide/Triflate | Pd Catalyst, Base | Biaryls, Styrenes, etc. | libretexts.orgnih.govmdpi.com |

| Heck | Unsaturated Halide/Triflate + Alkene | Pd Catalyst, Base | Substituted Alkenes | wikipedia.orgorganic-chemistry.orgnih.gov |

| Stille | Organotin Compound + Halide/Triflate | Pd Catalyst | Biaryls, Ketones, etc. | wikipedia.orglibretexts.orgnih.gov |

Intramolecular Rearrangement Reactions and Tautomeric Equilibria

Intramolecular rearrangements and tautomeric equilibria are important aspects of the chemistry of aminopyridines and their derivatives.

Intramolecular Rearrangement: Derivatives of 2-aminopyridine can undergo intramolecular rearrangements. For example, α-amino acid amide derivatives of 2-aminobenzothiazoles have been shown to undergo a thermal rearrangement where the amine group attacks the 2-position of the thiazole (B1198619) ring, leading to a spiro intermediate followed by ring opening and disulfide formation. nih.gov Similarly, copper(I)-catalyzed skeletal rearrangements of diynes involving a 2-aminopyridine ligand have been reported. acs.orgacs.org In the context of this compound, the presence of nucleophilic and electrophilic centers could potentially lead to intramolecular cyclization or rearrangement under specific conditions. For instance, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones with a nitropyridine substituent have been observed to rearrange to form imidazo[1,2-a]pyridines and indoles upon treatment with triethylamine. nih.gov

Tautomeric Equilibria: 2-Aminopyridine can exist in tautomeric forms, with the amino form generally being the most stable. The position of the equilibrium can be influenced by the solvent and the presence of other substituents. While specific studies on the tautomeric equilibria of this compound are not readily available, it is expected to exist predominantly in the amino form.

Kinetic and Thermodynamic Characterization of Reaction Pathways

The kinetic and thermodynamic aspects of reactions involving substituted pyridines are crucial for understanding their reactivity and for optimizing reaction conditions.

Kinetic Studies: Kinetic studies of cross-coupling reactions, such as the Suzuki-Miyaura coupling, have shown that the oxidative addition step is often the rate-determining step. libretexts.org The reactivity of the halide follows the order I > OTf > Br > Cl. libretexts.org In the case of Suzuki-Miyaura reactions with inhibitory azoles, kinetic studies can help elucidate the mechanism and the role of different palladium intermediates. nih.gov

Thermodynamic Considerations: Thermodynamic calculations, often employing Density Functional Theory (DFT), can provide insights into the stability of intermediates and transition states, helping to predict the feasibility of a reaction pathway. For example, DFT studies have been used to investigate the mechanism of methoxy group substitution in related heterocyclic systems. researchgate.net In the nitration of 2-aminopyridine, the formation of the kinetic product, 2-nitraminopyridine, is favored at lower temperatures, while the thermodynamic products, 2-amino-3-nitro- and 2-amino-5-nitropyridine, are formed at higher temperatures via an intermolecular rearrangement. sapub.org

Theoretical and Computational Chemistry of 5 Methoxy 3 Nitropyridin 2 Amine Systems

Density Functional Theory (DFT) Investigations into Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful computational tool used to study the electronic structure of many-body systems. It is frequently employed to investigate the molecular and electronic properties of pyridine (B92270) derivatives.

Geometry Optimization and Conformational Landscapes

DFT calculations, often using the B3LYP functional with various basis sets such as 6-311G(d,p) and cc-pVTZ, are performed to determine the optimized geometry of molecules. semanticscholar.org For substituted pyridines, these calculations help in understanding the influence of different functional groups on the bond lengths and angles of the pyridine ring. For instance, in a related compound, 2-amino-3-methyl-5-nitropyridine (B21948), the introduction of methyl and amino groups causes steric repulsion, leading to distortions in the C-C bond distances. semanticscholar.org The variation in the C-N bond lengths within the ring indicates a delocalization of electrons. semanticscholar.org

Conformational analysis is crucial for identifying the most stable isomer of a molecule. For 2-amino-6-methoxy-3-nitropyridine (B1334430), three possible conformers have been identified through DFT calculations. researchgate.net The most stable conformer is determined by finding the global minimum on the potential energy surface. researchgate.net

Below is a table showcasing typical bond lengths and angles for a substituted nitropyridine, which can be analogously considered for 5-methoxy-3-nitropyridin-2-amine.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C | 1.39 | - |

| C-N (ring) | 1.37 | - |

| C-NH2 | - | 115.5 - 120.9 |

| C-NO2 | - | 119.8 - 122.1 |

| N-C-C | - | 123.3 - 123.4 |

Note: The data presented is for a closely related molecule, 2-amino-3-methyl-5-nitropyridine, and serves as a representative example of the structural parameters obtained through DFT calculations. semanticscholar.org

Analysis of Frontier Molecular Orbitals (FMOs)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's chemical stability and reactivity. tandfonline.com

A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com In many pyridine derivatives, the HOMO is often localized on the amino group and the pyridine ring, while the LUMO is centered on the nitro group. This distribution indicates that the amino group acts as an electron donor and the nitro group as an electron acceptor, facilitating intramolecular charge transfer (ICT). semanticscholar.orgredalyc.org This ICT is a significant factor in the molecule's stability and its potential for non-linear optical (NLO) applications. redalyc.org

The energies of HOMO and LUMO are critical in determining the molecule's ability to donate or accept electrons. wikipedia.org For example, in the study of 2-amino-3-methyl-5-nitropyridine, the HOMO and LUMO energies were determined using the B3LYP/cc-pVTZ basis set. semanticscholar.org

Quantitative Prediction of Electrophilicity and Nucleophilicity Indices

Global reactivity descriptors, such as chemical potential (μ), hardness (η), and global electrophilicity index (ω), are calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity. The electronic chemical potential indicates the molecule's tendency to exchange electron density with its environment. mdpi.com

A higher electrophilicity index suggests a greater capacity of a molecule to accept electrons. For instance, in a reaction involving 2-methoxyfuran (B1219529) and a nitroalkene, the nitroalkene's significantly higher electrophilicity index compared to the furan (B31954) derivative determines the direction of electron density transfer. mdpi.com These calculations are vital for predicting the course of chemical reactions. mdpi.com

Quantum Theory of Atom in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analyses

Natural Bond Orbital (NBO) analysis is used to investigate hyperconjugative interactions and intramolecular charge transfer within a molecule. semanticscholar.org It provides detailed information about the delocalization of electron density between occupied and unoccupied orbitals. For example, NBO analysis of 2-amino-3-nitropyridine (B1266227) reveals the nature of the intramolecular hydrogen bonding. researchgate.net

In substituted pyridines, NBO analysis can confirm the electron-donating nature of the amino group and the electron-accepting nature of the nitro group. The stabilization energies associated with the interactions between the lone pair of the amino nitrogen and the antibonding orbitals of the ring, and between the ring's pi orbitals and the antibonding orbitals of the nitro group, quantify the extent of intramolecular charge transfer.

Computational Simulations of Spectroscopic Data (Vibrational, NMR)

Computational methods are extensively used to simulate spectroscopic data, such as vibrational (IR and Raman) and Nuclear Magnetic Resonance (NMR) spectra. The calculated spectra are then compared with experimental data to confirm the molecular structure and vibrational assignments.

For instance, the vibrational frequencies of 2-amino-3-methyl-5-nitropyridine were computed using the B3LYP/cc-pVTZ basis set and scaled to match the experimental FT-IR and FT-Raman spectra. semanticscholar.org The potential energy distribution (PED) analysis helps in assigning the calculated vibrational modes to specific functional groups. semanticscholar.org Similarly, for 2-amino-3-nitropyridine, theoretical IR spectra were successfully simulated using both DFT and MP2 methods. researchgate.net

The 1H and 13C NMR chemical shifts of 2-amino-3-nitropyridine have been calculated using the Gauge-Including Atomic Orbital (GIAO) method, with the results showing good agreement with experimental data in a DMSO solution. researchgate.net

Computational Elucidation of Reaction Mechanisms (e.g., Sigmatropic Shifts)

Computational chemistry plays a crucial role in elucidating complex reaction mechanisms. For instance, DFT calculations can be used to model the transition states and activation energies of nucleophilic aromatic substitution (SNAr) reactions. researchgate.netresearchgate.net In the reaction of 2-methoxy-3,5-dinitropyridine (B98874) with piperidine, computational studies have shown that the reaction proceeds through a Meisenheimer complex, and the presence of a base catalyst can significantly lower the activation barrier. researchgate.net

Furthermore, recent research has highlighted the use of computational methods to understand pericyclic reactions like researchgate.netresearchgate.net-sigmatropic rearrangements. In the synthesis of 7-azaindolines, O-vinylhydroxylamines undergo N-arylation followed by a rapid researchgate.netresearchgate.net-sigmatropic rearrangement. acs.org DFT calculations can provide mechanistic insights into such processes, helping to rationalize the observed product formation. acs.org

Modeling and Characterization of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The supramolecular architecture and solid-state properties of crystalline organic compounds are profoundly influenced by the nature and strength of their intermolecular interactions. In the case of this compound, the presence of multiple functional groups—an amino group (-NH₂), a nitro group (-NO₂), a methoxy (B1213986) group (-OCH₃), and an aromatic pyridine ring—creates a rich landscape for a variety of non-covalent interactions. Computational and theoretical chemistry provide powerful tools to model and characterize these interactions, with a primary focus on hydrogen bonding and π-stacking, which are expected to be the dominant forces governing the crystal packing of this molecule.

Hydrogen Bonding

Hydrogen bonds are critical in dictating the structure and stability of molecular assemblies. The this compound molecule possesses both hydrogen bond donors and acceptors, making it highly susceptible to forming extensive hydrogen-bonded networks.

Hydrogen Bond Donors and Acceptors: The primary hydrogen bond donor is the amino group (-NH₂), which has two N-H bonds. Potential hydrogen bond acceptor sites include the two oxygen atoms of the nitro group, the nitrogen atom of the pyridine ring, and the oxygen atom of the methoxy group.

A detailed analysis of the potential hydrogen bonding sites is presented below.

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

| Functional Group | Atom | Role |

|---|---|---|

| Amino (-NH₂) | Nitrogen (N) | Donor |

| Amino (-NH₂) | Hydrogen (H) | Donor Site |

| Nitro (-NO₂) | Oxygen (O) | Acceptor |

| Pyridine Ring | Nitrogen (N) | Acceptor |

Research Findings from Analogous Systems: While specific crystallographic studies for this compound are not widely published, extensive research on structurally similar compounds, such as nitro-substituted aminopyrimidines, provides significant insight. For instance, studies on 2-amino-4,6-dimethoxy-5-nitropyrimidine and its isomer have revealed detailed hydrogen bonding patterns. nih.govresearchgate.net In these systems, molecules are linked by a combination of N-H···N and N-H···O hydrogen bonds, forming intricate sheet-like structures. nih.gov These sheets are often constructed from recurring ring motifs, which can be described using graph-set notation, such as R²₂(8) and R⁶₆(32) rings. nih.gov

It is computationally plausible that this compound forms similar motifs. For example, centrosymmetric dimers linked by paired N-H···N (to the pyridine ring) or N-H···O (to the nitro group) hydrogen bonds are highly probable. The presence of both a strong donor (-NH₂) and strong acceptors (-NO₂, ring N) facilitates the formation of robust heterosynthons. Theoretical investigations using methods like Density Functional Theory (DFT) on related aminopyridines have been used to analyze amino-imino tautomerization driven by hydrogen bonding with other molecules, highlighting the energetic favorability of these interactions. nih.gov

π-Stacking Interactions

In addition to hydrogen bonding, π-stacking interactions involving the aromatic pyridine ring are crucial for stabilizing the three-dimensional crystal lattice. The electronic nature of the pyridine ring in this compound is heavily influenced by its substituents. The nitro group is a strong electron-withdrawing group, while the amino and methoxy groups are electron-donating. This push-pull electronic configuration results in a polarized π-system, which can enhance π-stacking interactions.

Modeling and Characterization: Computational modeling is essential for quantifying the strength and preferred geometry of π-stacking. Studies on analogous systems, such as 4-amino-2,6-dimethoxy-5-nitropyrimidine, show that after hydrogen-bonded sheets are formed, these sheets are further linked by aromatic π-π stacking interactions to build the final three-dimensional structure. nih.govresearchgate.net

Table 2: Illustrative Interaction Geometries in Analogous Aromatic Systems

| Interaction Type | System Example | Description of Geometry | Reference |

|---|---|---|---|

| Hydrogen Bonding | 4-amino-2,6-dimethoxy-5-nitropyrimidine | Molecules form dimers via two N-H···N hydrogen bonds. These dimers are linked into sheets by C-H···O interactions. | nih.govresearchgate.net |

| π-π Stacking | 4-amino-2,6-dimethoxy-5-nitropyrimidine | The hydrogen-bonded sheets are linked by two independent aromatic π-π stacking interactions. | nih.govresearchgate.net |

By combining hydrogen bonding and π-stacking, this compound can form a densely packed and stable crystal lattice. Theoretical models predict a complex supramolecular assembly where hydrogen-bonded layers or chains are held together by dispersive π-π forces, a common structural theme in nitro-substituted aromatic amines.

Advanced Applications and Derivatization Strategies for 5 Methoxy 3 Nitropyridin 2 Amine in Organic Synthesis

Role as a Key Synthetic Building Block in Complex Chemical Architectures

5-Methoxy-3-nitropyridin-2-amine serves as a crucial starting material for the synthesis of more complex heterocyclic systems. The presence of multiple functional groups provides synthetic handles for a variety of reactions. For instance, the amino group can be readily diazotized and subsequently replaced by other functional groups, or it can participate in condensation reactions to form imines. The nitro group, being a strong electron-withdrawing group, activates the pyridine (B92270) ring for nucleophilic aromatic substitution and can also be reduced to an amino group, opening up further derivatization possibilities.

A significant application of this compound is in the synthesis of substituted pyridones. A general strategy involves the sequential functionalization of the pyridine core. For example, the nitro group can be reduced to an amino group, which can then be further modified. This stepwise approach allows for the controlled and precise construction of complex substituted pyridone structures.

The versatility of aminonitropyridines, a class of compounds to which this compound belongs, is well-documented in the synthesis of various heterocyclic compounds. For example, 2-amino-3-nitropyridine (B1266227) derivatives have been used to synthesize imidazo[4,5-b]pyridines, a class of compounds with significant biological activity. acs.org Similarly, 2-amino-5-nitropyridine (B18323) has been utilized in the synthesis of thieno[2,3-b]pyridines, which have shown potent anti-proliferative activity. mdpi.com These examples highlight the potential of this compound as a precursor for a wide range of complex chemical architectures.

Design and Synthesis of Pyridine-Based Ligands for Coordination Chemistry

The pyridine nitrogen and the exocyclic amino group of this compound and its derivatives can act as coordination sites for metal ions, making them valuable precursors for the synthesis of pyridine-based ligands. These ligands have found extensive applications in coordination chemistry, catalysis, and materials science. nih.govresearchgate.net

A common strategy for synthesizing such ligands involves the condensation of the amino group of a nitropyridine derivative with an aldehyde or ketone to form a Schiff base. nih.gov These Schiff base ligands, containing an imine (-C=N-) linkage, are known to form stable complexes with a variety of metal ions. For example, a Schiff base ligand derived from 5-nitropyridine-2-amine and 4-hydroxy-3-methoxybenzaldehyde has been synthesized and used to prepare copper(II) and zinc(II) complexes. nih.gov These complexes have been characterized by various spectroscopic and analytical techniques. nih.gov

The electronic properties of the pyridine ring, influenced by the nitro and methoxy (B1213986) groups, can be fine-tuned to modulate the coordination properties of the resulting ligands. This allows for the rational design of ligands with specific electronic and steric properties for various applications, including catalysis and the development of new materials with interesting optical or magnetic properties. nih.gov

Precursor in Heterocyclic Annulation and Ring-Closure Strategies

This compound is a valuable precursor in annulation and ring-closure reactions, leading to the formation of fused heterocyclic systems. These strategies are of great importance in synthetic organic chemistry for the construction of novel polycyclic scaffolds.

One such strategy involves the reaction of N-substituted isoxazolones with a nitropyridine moiety in the presence of a base like triethylamine. This can lead to the formation of imidazo[1,2-a]pyridines and indoles through a rearrangement process. nih.gov The reaction pathway is believed to proceed through the initial addition of the tertiary amine to the C-4 position of the isoxazolone ring. nih.gov

Another powerful approach for constructing fused heterocyclic systems is the use of O-vinylhydroxylamines as ring-annulation reagents. acs.orgacs.org These reagents can undergo N-arylation with aza-arene N-oxides, followed by a nih.govnih.gov-sigmatropic rearrangement and subsequent cyclization to yield azaindolines, which can be further converted to azaindoles. acs.orgacs.org While not directly demonstrated with this compound, the general applicability of this method to aza-arene N-oxides suggests its potential for the synthesis of novel fused heterocycles derived from this starting material. acs.orgacs.org For instance, the reaction of 2-chloro-3-methyl-4-nitropyridine (B3043211) N-oxide under these conditions resulted in the formation of a 7-azaindole (B17877) derivative. acs.orgacs.org

Furthermore, the amino group of this compound can be utilized in condensation reactions to build fused ring systems. For example, the reaction of 2-amino-5-nitropyridine with chloroacetyl chloride, followed by treatment with ammonium (B1175870) thiocyanate, yields a pyridyliminothiazolidin-4-one intermediate. This intermediate can then be reacted with aromatic aldehydes to produce arylidene derivatives, which are fused heterocyclic compounds. nih.gov

Formation of Conjugated Systems and Hybrid Molecular Structures

The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups on the pyridine ring of this compound makes it an excellent candidate for the construction of conjugated systems and hybrid molecular structures. These materials often exhibit interesting electronic and optical properties, making them suitable for applications in materials science.

The amino group provides a convenient handle for extending the conjugated system through the formation of imines (Schiff bases). Condensation with various aromatic aldehydes can lead to extended π-conjugated systems. nih.gov The resulting molecules can possess intramolecular charge transfer characteristics, which are desirable for nonlinear optical (NLO) materials. The family of aminonitropyridines, in general, has been studied for their NLO properties. rsc.org

Furthermore, the amino and nitro groups can be chemically transformed to introduce other functionalities that can participate in the formation of hybrid molecular structures. For example, the reduction of the nitro group to an amine, followed by reaction with a suitable coupling partner, can lead to the formation of larger, more complex conjugated systems.

The synthesis of polyheterocyclic compounds containing the pyrrolo[3,4-b]pyridin-5-one core has been achieved through a multi-component reaction strategy. nih.gov While this specific example does not start from this compound, it demonstrates a powerful method for creating highly conjugated and complex molecular structures that could potentially be adapted for derivatives of this compound. The resulting polyheterocyclic systems often exhibit high π-conjugation, which is a key feature for applications in optics and electronics. nih.gov

Development of Precursors for Novel Organic Materials

The unique combination of functional groups in this compound makes it a valuable precursor for the development of novel organic materials with tailored properties. The ability to modify the amino, nitro, and methoxy groups, as well as the pyridine ring itself, allows for the synthesis of a wide range of derivatives with diverse functionalities.

One area of interest is the synthesis of materials with nonlinear optical (NLO) properties. The push-pull nature of the substituents on the pyridine ring (electron-donating amino and methoxy groups, and electron-withdrawing nitro group) is a key design principle for creating molecules with large second-order NLO responses. The crystal structures of several aminonitropyridines have been studied to understand the relationship between their molecular structure and their NLO properties. rsc.org

Furthermore, derivatives of this compound can be used as building blocks for the synthesis of polymers and other macromolecular structures. The functional groups can be used as points of polymerization or for grafting onto other polymer backbones.

The synthesis of various heterocyclic compounds from nitropyridine precursors has been extensively reviewed, highlighting their importance in the preparation of bioactive molecules and functional materials. nih.gov For example, nitropyridine derivatives have been used in the synthesis of insecticides and herbicides. nih.gov This demonstrates the broad potential of this compound as a starting material for the creation of new organic materials with a wide range of applications.

Structural Elucidation and Advanced Characterization Techniques for 5 Methoxy 3 Nitropyridin 2 Amine Derivatives

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Dihedral Angles

The molecular conformation of aminonitropyridine derivatives is largely defined by the orientation of the substituent groups relative to the pyridine (B92270) ring. In the analogous compound, 2-amino-5-nitropyridine (B18323), the pyridine ring is essentially planar. The nitro group typically lies nearly coplanar with the ring, an orientation that maximizes π-conjugation. The amino group also tends to be planar, facilitating its involvement in intermolecular hydrogen bonding. For 5-Methoxy-3-nitropyridin-2-amine, similar planarity is expected. The dihedral angle between the pyridine ring and the nitro group (O-N-O plane) would be minimal. The methoxy (B1213986) group introduces a potential point of conformational flexibility, with the C(ring)-O-C-H torsion angle determining the orientation of the methyl group.

Elucidation of Crystal Packing and Supramolecular Architecture

The crystal packing of aminonitropyridines is predominantly governed by a network of intermolecular hydrogen bonds. In the case of 2-amino-5-nitropyridine, the amino group acts as a hydrogen bond donor and the nitro group's oxygen atoms act as acceptors. This interaction frequently leads to the formation of a robust, centrosymmetric hydrogen-bonded dimer, described by the graph-set notation R²₂(8). semanticscholar.org This motif is a common and stable supramolecular synthon in such systems.

Analysis of Positional Disorder Phenomena

Positional disorder is a phenomenon where atoms or groups of atoms occupy multiple, closely related positions within the crystal lattice. This can occur in molecules with conformationally flexible groups. While not specifically documented for this compound, it is a plausible feature for its derivatives, particularly concerning the methoxy group. The terminal methyl group of the methoxy substituent could adopt different orientations, leading to positional disorder that would be modeled with partial occupancy factors for the involved atoms during crystallographic refinement. For instance, studies on other complex organic molecules with ethyl-ester fragments have shown positional disorder in the terminal ethyl groups. bldpharm.com

Advanced Spectroscopic Characterization

Spectroscopic techniques are vital for confirming the identity and elucidating the structural features of organic compounds in various states.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule. Based on data from analogous compounds, the expected NMR spectral data for this compound can be predicted.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methoxy group protons. The two protons on the pyridine ring (at C4 and C6) would appear as doublets due to mutual coupling. The electron-withdrawing nitro group at C3 and the electron-donating methoxy group at C5 will significantly influence their chemical shifts. The amino protons (NH₂) typically appear as a broad singlet. The methoxy protons (OCH₃) will present as a sharp singlet.

¹³C NMR: The carbon NMR spectrum will display six distinct signals. The chemical shifts of the five carbons in the pyridine ring are influenced by the attached functional groups and the ring nitrogen. The carbon attached to the nitro group (C3) would be shifted downfield, while those attached to the amino (C2) and methoxy (C5) groups would be shifted upfield relative to unsubstituted pyridine. The methoxy carbon will appear at a characteristic upfield position.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|

| H4 | ~8.0 - 8.2 | - | Aromatic proton, doublet |

| H6 | ~8.8 - 9.0 | - | Aromatic proton, doublet |

| NH₂ | ~6.5 - 7.5 | - | Broad singlet |

| OCH₃ | ~3.9 - 4.1 | ~56 - 58 | Singlet |

| C2 | - | ~155 - 158 | Attached to NH₂ group |

| C3 | - | ~135 - 140 | Attached to NO₂ group |

| C4 | - | ~120 - 125 | - |

| C5 | - | ~150 - 155 | Attached to OCH₃ group |

| C6 | - | ~145 - 150 | - |

Note: Predicted values are based on analysis of related compounds such as 2-Methoxy-5-nitropyridine (B154726) chemicalbook.com and other substituted nitropyridines.

Infrared and Raman Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure. A detailed vibrational analysis of the closely related isomer, 2-amino-6-methoxy-3-nitropyridine (B1334430), provides a strong basis for assigning the spectral bands of this compound. redalyc.org

The key vibrational modes are:

Amino (NH₂) Group: Asymmetric and symmetric N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ region. The NH₂ scissoring (bending) mode typically appears around 1600-1650 cm⁻¹. redalyc.org

Nitro (NO₂) Group: Strong characteristic bands for the asymmetric and symmetric stretching vibrations of the nitro group are found near 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. redalyc.orgnih.gov

Methoxy (OCH₃) Group: The C-H stretching vibrations of the methyl group appear in the 2800-3000 cm⁻¹ range. The asymmetric and symmetric C-O-C stretching vibrations are expected around 1250 cm⁻¹ and 1020 cm⁻¹, respectively. redalyc.org

Pyridine Ring: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. A series of complex C=C and C=N stretching vibrations, characteristic of the pyridine ring, appear in the 1400-1600 cm⁻¹ region. Ring breathing and deformation modes are found at lower wavenumbers. semanticscholar.orgnih.gov

| Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|

| NH₂ Asymmetric Stretch | ~3450 | ~3450 |

| NH₂ Symmetric Stretch | ~3330 | ~3330 |

| Aromatic C-H Stretch | ~3100 | ~3100 |

| CH₃ Asymmetric Stretch | ~2980 | ~2980 |

| NH₂ Scissoring | ~1620 | ~1620 |

| Pyridine Ring Stretch | ~1580 | ~1580 |

| NO₂ Asymmetric Stretch | ~1530 | ~1530 |

| NO₂ Symmetric Stretch | ~1340 | ~1340 |

| C-O-C Asymmetric Stretch | ~1255 | ~1255 |

| C-O-C Symmetric Stretch | ~1025 | ~1025 |

Note: Assignments are based on DFT calculations and experimental data for 2-amino-6-methoxy-3-nitropyridine and 2-amino-3-methyl-5-nitropyridine (B21948). redalyc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) stands as an indispensable tool in the structural elucidation of novel organic compounds, offering unparalleled precision in mass determination. This analytical technique provides the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of a compound, a critical step in the identification of newly synthesized molecules, including derivatives of this compound. The power of HRMS lies in its ability to distinguish between molecules with the same nominal mass but different elemental formulas, a task that is impossible with low-resolution mass spectrometry.

In the synthesis and characterization of complex heterocyclic compounds, such as the derivatives of this compound, HRMS is a definitive method for confirming the successful synthesis of the target molecule. It provides unequivocal evidence of the compound's elemental composition, complementing other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Detailed Research Findings

Recent studies on the synthesis of complex heterocyclic systems have demonstrated the pivotal role of HRMS in confirming the structures of novel compounds. For instance, in the development of new pyridine derivatives, HRMS has been used to verify the elemental composition of the synthesized molecules.

A notable example is the characterization of 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(3-nitrophenyl)pyridine-3-carbonitrile , a complex derivative that incorporates the core structural features of a substituted methoxy-nitropyridine. The experimental HRMS data for this compound provides a clear illustration of the accuracy and utility of the technique.

The high-resolution mass spectrum of this derivative was acquired using electrospray ionization (ESI), a soft ionization technique that typically results in the observation of the protonated molecule ([M+H]⁺) or other adducts, such as with sodium ([M+Na]⁺). The precise mass-to-charge ratio (m/z) of the sodium adduct was measured and compared to the theoretically calculated value based on its elemental formula.

The data obtained from this analysis is summarized in the table below, showcasing the exceptional agreement between the observed and calculated masses, which is a hallmark of successful structural confirmation by HRMS.

| Compound Name | Elemental Formula | Adduct | Calculated m/z | Observed m/z | Mass Error (ppm) | Reference |

|---|---|---|---|---|---|---|

| 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(3-nitrophenyl)pyridine-3-carbonitrile | C18H12Cl2N2O2SNa | [M+Na]⁺ | 412.9889 | 412.9896 | 1.69 | rsc.org |

The extremely low mass error, in the parts per million (ppm) range, provides a high level of confidence in the assigned elemental formula and, by extension, the structure of the synthesized derivative. This level of precision is crucial for distinguishing between potential isomers or byproducts that may have the same nominal mass.

The application of HRMS is not limited to the final products but is also instrumental in the characterization of key intermediates throughout a synthetic sequence. This ensures that each step of the synthesis has proceeded as expected before moving on to subsequent reactions, saving time and resources.

Future Research Directions and Emerging Paradigms in 5 Methoxy 3 Nitropyridin 2 Amine Research

Development of Sustainable and Catalytic Synthetic Methodologies

The future of chemical synthesis for compounds like 5-Methoxy-3-nitropyridin-2-amine lies in the development of green and sustainable methods. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Modern research is focused on creating highly efficient and selective catalytic processes. For instance, the use of earth-abundant metal catalysts, such as manganese, is being explored for various organic transformations. rsc.org These methods aim to reduce the environmental impact by utilizing less toxic reagents and solvents, and by designing reactions that proceed with high atom economy. rsc.org The principles of green chemistry, including the use of renewable feedstocks and energy-efficient reaction conditions, will be central to the future production of this and other important chemical intermediates.

Implementation in Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing. This technology offers numerous advantages, including enhanced safety, better process control, and the potential for seamless scale-up from the laboratory to industrial production. nih.gov The implementation of flow chemistry for the synthesis of this compound could lead to more efficient and reproducible manufacturing processes. nih.gov Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. youtube.com This approach is particularly beneficial for reactions involving hazardous intermediates or exothermic processes, as the small reaction volumes within the flow reactor mitigate safety risks. nih.govnih.gov The integration of in-line analytical techniques can further optimize the process by providing real-time monitoring and control. nih.gov

Discovery of Novel Reactivity Patterns and Unconventional Bond Formations

A deeper understanding of the inherent reactivity of this compound is crucial for expanding its synthetic utility. The presence of multiple functional groups—the methoxy (B1213986), nitro, and amino groups—on the pyridine (B92270) ring provides a rich platform for exploring novel chemical reactions. Future research will likely focus on discovering new reactivity patterns and developing methods for unconventional bond formations. This could involve leveraging the electronic properties of the substituents to direct C-H activation, cross-coupling reactions, or cycloadditions in innovative ways. The development of new catalytic systems will be instrumental in unlocking the full synthetic potential of this versatile building block, enabling the construction of complex molecular scaffolds with high precision. acs.org For example, recent advances in organocatalysis and transition-metal-free bond-forming reactions could be applied to this compound to create novel biaryl compounds or other intricate structures. acs.org

Integration into Advanced Functional Materials and Supramolecular Chemistry Applications

The unique electronic and structural features of this compound make it a promising candidate for incorporation into advanced functional materials. The interplay of the electron-donating amino and methoxy groups with the electron-withdrawing nitro group can give rise to interesting optical and electronic properties. Research in this area could focus on synthesizing polymers or molecular crystals containing this moiety for applications in nonlinear optics, organic electronics, or as sensors. rsc.org

Furthermore, the hydrogen bonding capabilities of the amino group and the potential for coordination with metal ions open up avenues in supramolecular chemistry. nih.gov By designing molecules that can self-assemble through non-covalent interactions, it may be possible to create complex, well-defined architectures such as cages, capsules, or extended networks. These supramolecular assemblies could find applications in areas such as drug delivery, catalysis, and molecular recognition. The ability to fine-tune the properties of these materials by modifying the structure of the this compound core is a particularly exciting prospect for future research.

Q & A

Basic Research Questions

Q. What are the most reliable methods for synthesizing 5-Methoxy-3-nitropyridin-2-amine, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves multi-step reactions starting with halogenated pyridine intermediates. For example:

-

Step 1 : Nitration of a methoxy-substituted pyridine precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

-

Step 2 : Selective reduction of a nitro group using Sn/HCl or catalytic hydrogenation (Pd/C, H₂) to introduce the amine moiety .

-

Optimization : Reaction yield depends on solvent choice (DMF or toluene), temperature control, and catalyst loading. Purification via column chromatography or recrystallization improves purity (>95%) .

Reaction Step Key Conditions Yield Range Nitration HNO₃/H₂SO₄, 0–5°C 60–75% Reduction Sn/HCl, reflux 70–85%

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

- Primary Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy (-OCH₃), nitro (-NO₂), and amine (-NH₂) groups. For example:

- Methoxy protons: δ 3.8–4.0 ppm (singlet).

- Aromatic protons: δ 7.5–8.5 ppm (coupled doublets) .

- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 200.06) .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-NO₂ bond length ~1.45 Å) using SHELX or ORTEP software .

Q. What are the key chemical reactions involving this compound, and how do substituents influence reactivity?

- Reactivity Profile :

- Reduction : Nitro group converts to amine (→ 5-Methoxy-3-aminopyridin-2-amine) using H₂/Pd-C .

- Electrophilic Substitution : Methoxy directs substitutions to meta/para positions (e.g., bromination at C4) .

- Substituent Effects :

- Methoxy enhances electron density, stabilizing intermediates.

- Nitro group deactivates the ring but facilitates nucleophilic displacement under basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

- Approach :

- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare computational predictions (DFT) with experimental data to identify conformational isomers .

- Case Study : Discrepancies in aromatic proton shifts were resolved by identifying solvent-induced polarization effects in DMSO-d₆ vs. CDCl₃ .

Q. What challenges arise in crystallographic analysis of this compound, and how can they be mitigated?

- Challenges :

- Twinning : Common in nitro-substituted heterocycles; use TWINLAW in SHELXL to refine twinned data .

- Disorder : Methoxy groups may exhibit rotational disorder; apply restraints during refinement .

Q. What computational methods are suitable for predicting the biological activity of this compound?

- Methodology :

-

Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina; nitro group shows hydrogen bonding with active-site residues .

-

QSAR Models : Correlate substituent electronegativity with antibacterial activity (R² > 0.85 in pyridine derivatives) .

Target Protein Docking Score (kcal/mol) Interaction Site EGFR Kinase -9.2 ATP-binding pocket DNA Gyrase -8.5 Catalytic tyrosine

Q. How can researchers address toxicity concerns during in vivo studies of this compound?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.